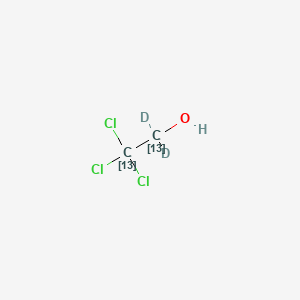

2,2,2-Trichloroethanol-13C2,D2

Description

Properties

IUPAC Name |

2,2,2-trichloro-1,1-dideuterio(1,2-13C2)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl3O/c3-2(4,5)1-6/h6H,1H2/i1+1D2,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWDGTGXUYRARH-HDZHEIKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([13C](Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogen Isotopic Exchange (HIE) Under Flow Conditions

Late-stage deuterium labeling via HIE has emerged as a cost-effective alternative to traditional synthesis from isotopically enriched precursors. Using Pd/C catalysts with D₂O and trace D₂ gas under continuous flow conditions, researchers achieve >95% deuterium incorporation at the β-position of trichloroethanol derivatives. Flow systems enhance reaction control, enabling precise temperature (50–80°C) and residence time (10–30 min) optimization, which minimizes side reactions such as over-deuteration or chlorinated byproduct formation.

Key parameters for HIE:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 5–10 wt% Pd/C | Maximizes D₂ activation |

| D₂O concentration | 50–100 eq. | Ensures deuteration efficiency |

| Flow rate | 0.5–1.0 mL/min | Balances reaction time and throughput |

This method avoids the need for pre-deuterated starting materials, reducing costs by ~40% compared to multi-step synthetic routes.

Reduction of ¹³C-Labeled Chloral Hydrate

Chloral hydrate-13C2 serves as a precursor for 2,2,2-Trichloroethanol-13C2,D2 via sodium borodeuteride (NaBD₄) reduction. The reaction proceeds in anhydrous tetrahydrofuran (THF) at −20°C to prevent isotopic scrambling:

Isotopic purity exceeds 99% when using chloral hydrate enriched with ¹³C at the C1 and C2 positions. Post-reduction purification via fractional distillation under reduced pressure (20 mmHg, 80°C) removes residual NaBD₄ and THF, yielding >90% product.

Synthetic Routes from ¹³C/Deuterated Precursors

Nucleophilic Substitution with Deuterated Ethylene Oxide

Deuterated ethylene oxide (D₂C=CD₂O) reacts with trichloroacetyl chloride-13C2 in the presence of Lewis acids (e.g., AlCl₃) to form the target compound:

This method achieves 85–90% isotopic retention but requires stringent anhydrous conditions to prevent hydrolysis.

Photochemical Deuteration

Recent advances employ photoredox catalysis for selective C–H deuteration. Using 4Cz-IPN as a photocatalyst and TIPSSH (tris(trimethylsilyl)silane) as a hydrogen atom transfer (HAT) agent, deuterium incorporation occurs at the ethanol β-position under blue LED irradiation:

Reaction conditions (24 h, room temperature) favor functional group tolerance, making this method suitable for late-stage deuteration of complex intermediates.

Purification and Analytical Validation

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:H₂O = 70:30) resolves this compound from non-deuterated impurities. Isotopic purity is quantified via mass spectrometry, with characteristic peaks at m/z 155.4 ([M+H]⁺) for ¹³C2D2 vs. 151.4 for the unlabeled analog.

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR confirms deuterium incorporation via the absence of β-proton signals (δ 3.8 ppm). ¹³C NMR shows distinct doublets for ¹³C-enriched carbons at δ 75.2 and 44.9 ppm, with coupling constants (J = 50–55 Hz) verifying isotopic enrichment.

Comparative Analysis of Methods

| Method | Isotopic Purity (%) | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| HIE (Flow) | 95–98 | 85 | 120 | High |

| NaBD₄ Reduction | 99 | 90 | 250 | Moderate |

| Photochemical | 92–95 | 78 | 180 | Low |

| Nucleophilic Substitution | 88 | 80 | 300 | High |

Flow-based HIE offers the best balance of cost and scalability, while NaBD₄ reduction remains the gold standard for high-purity applications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethanol-13C2,D2 undergoes various chemical reactions, including:

Reduction: The compound can be reduced to 2,2,2-Trichloroethane using reducing agents such as zinc in the presence of hydrochloric acid.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 2,2,2-Trichloroethanol.

Common Reagents and Conditions

Reduction: Zinc and hydrochloric acid are commonly used for the reduction of this compound.

Substitution: Hydroxide ions in aqueous solution are used for nucleophilic substitution reactions.

Major Products

Reduction: 2,2,2-Trichloroethane.

Substitution: 2,2,2-Trichloroethanol.

Scientific Research Applications

2,2,2-Trichloroethanol-13C2,D2 has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: The compound is used in metabolic studies to trace the pathways of trichloroethanol in biological systems.

Medicine: It is used in clinical diagnostics for imaging and diagnosis of various diseases.

Industry: The compound is used as a standard for environmental pollutant detection in air, water, soil, sediment, and food.

Mechanism of Action

2,2,2-Trichloroethanol-13C2,D2 exerts its effects through various molecular targets and pathways:

Sodium Channels: It modulates tetrodotoxin-resistant sodium channels in nociceptive neurons, leading to decreased excitability and analgesic effects.

Metabolic Pathways: The compound is metabolized in vivo to trichloroacetic acid and other metabolites, which are involved in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Comparisons

The table below contrasts 2,2,2-Trichloroethanol-13C<sup>2</sup>,D<sup>2</sup> with structurally related halogenated alcohols and ethanes:

Key Differences and Analytical Implications

Isotopic Labeling: 2,2,2-Trichloroethanol-13C<sup>2</sup>,D<sup>2</sup> contains dual 13C and deuterium atoms, enabling distinct spectral signatures in MS (e.g., +2 Da shift per 13C) and NMR (split peaks due to deuterium) . Non-isotopic analogs like 2,2-Dichloroethanol lack these features, limiting their utility in tracer studies .

Stability and Storage: The deuterated compound requires storage at -20°C to prevent isotopic exchange or degradation , whereas non-deuterated analogs (e.g., HCFC-123) are stable at ambient temperatures .

Applications: 2,2,2-Trichloroethanol-13C<sup>2</sup>,D<sup>2</sup>: Primarily a CRM for pharmacokinetic assays . 1,2-Dichloroethane-13C²: Used to monitor environmental contaminants like vinyl chloride metabolites . HCFC-123: Industrial refrigerant with climate impact studies .

Spectral Data and Research Findings

- 13C NMR: The isotopic carbons in 2,2,2-Trichloroethanol-13C<sup>2</sup>,D<sup>2</sup> produce distinct peaks at ~65 ppm (C-OH) and ~45 ppm (C-Cl3), differing from natural-abundance analogs by isotopic shifts .

- Mass Spectrometry: The molecular ion cluster (M+) at m/z 153.40 shows a +2 Da shift compared to unlabeled 2,2,2-Trichloroethanol (151.40), aiding in quantitative MS workflows .

Biological Activity

2,2,2-Trichloroethanol-13C2,D2 is a stable isotopically labeled derivative of trichloroethanol, primarily used in biochemical research to trace metabolic pathways and study the biological effects of chlorinated compounds. This compound has garnered attention due to its potential implications in toxicology, pharmacology, and environmental science.

- Chemical Formula : C₂HCl₃O

- Molecular Weight : 164.38 g/mol

- Isotopic Composition : Contains two carbon-13 isotopes and deuterium atoms.

Trichloroethanol is known to affect various biological systems through several mechanisms:

- Metabolism : It undergoes biotransformation primarily in the liver, where it is converted into reactive intermediates that can interact with cellular macromolecules.

- Neurotoxicity : Studies have shown that trichloroethanol can influence neurotransmitter systems, particularly through GABAergic pathways, leading to sedative effects and potential neurotoxicity .

Toxicological Studies

Research indicates that trichloroethanol exhibits a range of toxicological effects:

- Acute Toxicity : High doses can lead to respiratory depression and central nervous system (CNS) effects. In animal models, exposure has resulted in significant morbidity and mortality.

- Chronic Effects : Long-term exposure has been linked to liver and kidney damage, as well as potential carcinogenic effects due to its ability to form DNA adducts .

Pharmacological Applications

Despite its toxicity, trichloroethanol has been investigated for potential therapeutic uses:

- Anesthetic Properties : It has been studied for its anesthetic properties in veterinary medicine.

- Sedative Effects : Its ability to enhance GABA receptor activity makes it a candidate for further research in sedative drug development .

Case Study 1: Neurotoxicity in Rodent Models

A study conducted on rats exposed to varying concentrations of trichloroethanol demonstrated dose-dependent neurotoxic effects, characterized by impaired motor coordination and altered behavior patterns. The study highlighted the compound's impact on neurotransmitter levels, particularly GABA and glutamate .

Case Study 2: Hepatotoxicity Assessment

In another investigation involving chronic exposure of mice to trichloroethanol, significant hepatic injury was observed. Histopathological analysis revealed fatty degeneration and necrosis of hepatocytes, correlating with elevated liver enzymes in serum .

Data Summary

Q & A

Q. What is the significance of isotopic labeling (¹³C₂ and D₂) in 2,2,2-Trichloroethanol for metabolic pathway studies?

Methodological Answer: Isotopic labeling enables precise tracking of metabolic intermediates and reaction mechanisms. For 2,2,2-Trichloroethanol-13C₂,D₂, the ¹³C labels allow quantification via ¹³C-NMR or LC-MS to trace carbon flow, while deuterium (D₂) substitution reduces metabolic degradation rates due to the kinetic isotope effect (KIE). Use high-resolution mass spectrometry (HRMS) to distinguish isotopic peaks and validate purity (>98% isotopic enrichment) . In metabolic assays, compare labeled vs. non-labeled compound kinetics to isolate isotope-specific effects .

Q. Which analytical techniques are critical for confirming isotopic purity and structural integrity?

Methodological Answer:

- ¹³C-NMR : Confirms ¹³C incorporation at specific positions (e.g., C-2 in the ethanol backbone) and quantifies isotopic enrichment .

- ²H-NMR or GC-MS : Detects deuterium substitution patterns and rules out protium contamination.

- Isotopic Ratio Mass Spectrometry (IRMS) : Validates bulk isotopic composition.

- FTIR : Monitors functional groups (e.g., -OH, C-Cl) to ensure no structural degradation during synthesis .

Q. What safety protocols are essential when handling 2,2,2-Trichloroethanol-13C₂,D₂ in laboratory settings?

Methodological Answer:

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal/ocular exposure, as the compound is toxic and volatile .

- Store under inert atmosphere (argon) in sealed containers to prevent isotopic exchange or degradation .

- Dispose of waste via halogenated solvent protocols, as chlorinated byproducts may form during reactions .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of ¹³C and D₂ influence nucleophilic substitution reactions involving 2,2,2-Trichloroethanol-13C₂,D₂?

Methodological Answer:

- Deuterium KIE : Slows reaction rates (kH/kD ≈ 2–10) due to increased bond strength in C-D vs. C-H. Use kinetic studies (e.g., pseudo-first-order conditions) to measure rate differences in SN2 reactions .

- ¹³C Isotope Effects : Subtler but detectable via isotopic fractionation in transition states. Employ computational modeling (DFT) to correlate isotopic substitution with activation energy barriers .

- Data Interpretation : Normalize rate constants against non-labeled controls to isolate isotope-specific effects .

Q. How can researchers resolve discrepancies in isotopic distribution data during synthesis?

Methodological Answer:

- Step 1 : Verify synthetic routes (e.g., Cl⁻ substitution on ¹³C₂,D₂-labeled ethanol) for potential side reactions (e.g., H/D exchange in acidic conditions) .

- Step 2 : Use tandem MS/MS to identify isotopic impurities (e.g., ¹²C contamination) and adjust reaction stoichiometry.

- Step 3 : Replicate experiments under controlled humidity/temperature to minimize environmental variability .

Q. What strategies optimize the use of 2,2,2-Trichloroethanol-13C₂,D₂ as a tracer in environmental fate studies?

Methodological Answer:

- Microcosm Experiments : Spike soil/water systems with labeled compound and track degradation products (e.g., ¹³CO₂, D₂O) via isotope-ratio monitoring .

- Synchrotron-Based Techniques : XAFS or XANES to map chlorine speciation in degradation pathways.

- Control for Abiotic Reactions : Compare sterilized vs. biotic samples to distinguish microbial vs. chemical degradation .

Key Considerations for Experimental Design

- Isotopic Cross-Talk : Avoid using ¹³C-labeled solvents (e.g., ¹³C-chloroform) to prevent spectral interference .

- Degradation Pathways : Monitor for dechlorination products (e.g., dichloroethanol) via GC-MS with isotopic tracing .

- Ethical Compliance : Adhere to institutional guidelines for handling toxic chlorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.